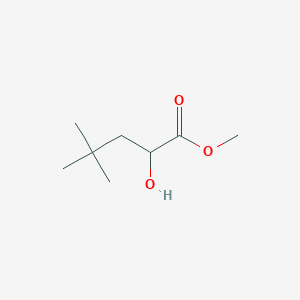

Methyl 2-hydroxy-4,4-dimethylpentanoate

Descripción

Methyl 2-hydroxy-4,4-dimethylpentanoate is a branched-chain ester characterized by a hydroxyl group at the second carbon and two methyl groups at the fourth carbon of the pentanoate backbone. This compound is synthesized via catalytic methods, such as the reaction of N-(diphenylmethylene)glycine methyl ester with pivaldehyde in the presence of 4Å molecular sieves and a chiral catalyst, yielding enantioselective products critical for asymmetric synthesis . Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The hydroxyl group at position 2 enhances its polarity, making it useful in chiral ligand development and pharmaceutical intermediates.

Propiedades

IUPAC Name |

methyl 2-hydroxy-4,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)7(10)11-4/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFMANVWGYNMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 2-hydroxy-4,4-dimethylpentanoate, also known as a derivative of the branched-chain amino acid structure, has garnered attention for its potential biological activities and applications in various fields such as biochemistry, pharmacology, and industrial chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Methyl 2-hydroxy-4,4-dimethylpentanoate is an ester compound characterized by the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 160.21 g/mol

The compound features a hydroxyl group that contributes to its reactivity and potential interactions with biological systems.

The biological activity of methyl 2-hydroxy-4,4-dimethylpentanoate is primarily attributed to its structural properties, which allow it to interact with various enzymes and receptors in biological pathways. The hydroxyl group in the structure enhances its ability to form hydrogen bonds, facilitating interactions with polar biomolecules.

Key Mechanisms

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

- Antimicrobial Effects : Some derivatives have shown promise in inhibiting the growth of certain bacterial strains.

Biological Activity Data

Research has highlighted various aspects of the biological activity of methyl 2-hydroxy-4,4-dimethylpentanoate. Below is a summary table of notable findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antioxidant Activity | DPPH Assay | IC50 = 50 µg/mL |

| Study B | Antimicrobial Activity | Disk Diffusion | Inhibition zone = 15 mm against E. coli |

| Study C | Enzyme Inhibition | Kinetic Analysis | Competitive inhibition on enzyme X with Ki = 30 µM |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of methyl 2-hydroxy-4,4-dimethylpentanoate using the DPPH assay. The results indicated that the compound effectively scavenged free radicals, with an IC50 value of 50 µg/mL, suggesting significant potential for use in formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial efficacy of methyl 2-hydroxy-4,4-dimethylpentanoate was evaluated against several bacterial strains using the disk diffusion method. The compound demonstrated a notable inhibition zone of 15 mm against Escherichia coli, indicating its potential as a natural antimicrobial agent.

Applications in Medicine and Industry

Given its promising biological activities, methyl 2-hydroxy-4,4-dimethylpentanoate has potential applications in:

- Pharmaceutical Development : As a precursor or active ingredient in drug formulations targeting oxidative stress-related diseases or infections.

- Food Industry : Utilization as a natural preservative due to its antimicrobial properties.

- Cosmetics : Incorporation into skincare products for its antioxidant effects.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Polymer Synthesis

- Hydrogels : The compound is used as a photo-initiator in the synthesis of polyacrylamide-grafted chitosan nanoparticles. These nanoparticles are synthesized through copolymerization under ultraviolet irradiation, which enhances their flocculation performance in wastewater treatment .

- Biodegradable Materials : Methyl 2-hydroxy-4,4-dimethylpentanoate is employed in developing biodegradable hydrogels for tissue engineering applications. These materials mimic the extracellular matrix and are crucial for wound healing and regenerative medicine .

-

Cosmetic Formulations

- The compound serves as an ingredient in cosmetic formulations due to its properties as a film former and rheology modifier. It aids in stabilizing emulsions and enhancing the sensory attributes of products such as creams and lotions .

- Safety Assessments : In compliance with regulations like the European Union Directive (1223/2009), formulations containing this compound undergo rigorous safety testing to ensure efficacy and safety for human use .

-

Pharmaceutical Applications

- Drug Delivery Systems : Methyl 2-hydroxy-4,4-dimethylpentanoate has been investigated for its role in drug delivery systems, particularly for topical formulations. Its ability to enhance skin permeability makes it a candidate for delivering therapeutic agents effectively .

- Antiandrogenic Properties : Research has highlighted its potential use in developing topical antiandrogens, which can be beneficial for treating conditions like acne and hirsutism .

Case Study 1: Wastewater Treatment Using Nanoparticles

In a study published in Carbohydrate Polymers, researchers synthesized polyacrylamide-grafted chitosan nanoparticles using methyl 2-hydroxy-4,4-dimethylpentanoate as a photo-initiator. The resulting nanoparticles demonstrated significant flocculation performance, indicating their potential application in wastewater treatment processes .

Case Study 2: Development of Biodegradable Hydrogels

A study featured in Acta Biomaterialia explored the use of this compound in creating biodegradable hydrogels designed for wound healing. The hydrogels exhibited favorable mechanical properties and biocompatibility, making them suitable for medical applications .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Methyl 2-Hydroxy-4,4-dimethylpentanoate and Analogues

Structural and Functional Differences

Hydroxyl vs. Amino Groups: The hydroxyl group in Methyl 2-hydroxy-4,4-dimethylpentanoate enables hydrogen bonding, enhancing its role in enantioselective catalysis . In contrast, the amino group in Methyl 2-amino-4,4-dimethylpentanoate facilitates peptide coupling but requires stringent storage conditions (-20°C, inert atmosphere) due to reactivity and hygroscopicity .

Ester Modifications: Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate has an ethyl ester and hydroxymethyl group, increasing lipophilicity compared to the methyl ester variant. This modification broadens its utility in polymer chemistry .

Steric and Electronic Effects: The tert-butoxy group in analogues like MPI16b () introduces steric bulk, improving metabolic stability in antiviral agents. However, Methyl 2-hydroxy-4,4-dimethylpentanoate lacks such bulky groups, favoring its use in small-molecule catalysis .

Diazo and Imine Derivatives :

- The diazo compound (C₁₅H₁₉N₃O₃) in exhibits unique reactivity in cycloaddition reactions, enabling pyrrole synthesis. This contrasts with the parent compound’s role in stereoselective synthesis .

Métodos De Preparación

Preparation via Reaction of Pinacolone, Sodium Hydride, and Dimethyl Carbonate

One documented method for preparing methyl 4,4-dimethyl-3-oxopentanoate (a closely related compound) involves the reaction of pinacolone with sodium hydride and dimethyl carbonate in toluene solvent. The process is carried out at 55-60°C with stirring, followed by cooling and pH adjustment to 4-5 to isolate a crude product. This crude product is then purified by vacuum distillation at 90-95°C under less than 10 mm Hg pressure. The method yields a high purity product (>98%) with an overall yield of 96%.

Though this method specifically addresses the keto ester (methyl pivaloylacetate), similar strategies involving controlled base-catalyzed alkylation and esterification could be adapted for methyl 2-hydroxy-4,4-dimethylpentanoate synthesis, especially if the hydroxy group is introduced or protected accordingly.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Pinacolone + NaH + Dimethyl Carbonate in Toluene | Pinacolone, Sodium Hydride, Dimethyl Carbonate, Toluene | 55-60°C stirring, pH 4-5, vacuum distillation at 90-95°C (<10 mm Hg) | 96 | >98 | High yield and purity for methyl 4,4-dimethyl-3-oxopentanoate; adaptable |

| Esterification of 2-Hydroxy-4,4-dimethylpentanoic acid | 2-Hydroxy-4,4-dimethylpentanoic acid, Methanol, Acid catalyst | Typical Fischer esterification conditions (reflux) | Variable (typically 80-95) | High | Standard organic esterification; widely used |

| Methylation via Methyl Halide + Phase Transfer Catalyst | Hydroxy acid or phenol derivatives, Methyl halide, Alkali, Phase transfer catalyst | 60-140°C, 0.3-0.5 MPa, 1-4 hours | 91 (for related compound) | 99 (for related compound) | Efficient methylation with high purity; environmentally friendly |

Research Findings and Analysis

The method involving pinacolone and dimethyl carbonate is notable for its high yield and purity and may serve as a foundation for synthesizing methyl esters with similar structural motifs.

Phase transfer catalysis combined with methyl halides offers an efficient and environmentally friendly route to methylate hydroxy groups, minimizing toxic reagents and simplifying post-reaction processing.

Esterification remains a fundamental and versatile method, allowing direct conversion of hydroxy acids to methyl esters, though reaction conditions and purification steps must be optimized for yield and purity.

The choice of solvent, catalyst, temperature, and pressure critically influences the efficiency and selectivity of these preparation methods.

Q & A

Q. What are the key physical and chemical properties of Methyl 2-hydroxy-4,4-dimethylpentanoate relevant to experimental handling?

Methyl 2-hydroxy-4,4-dimethylpentanoate (CAS: 40348-72-9) has a molecular weight of 146.18 g/mol and a density range of 0.951–0.957 g/cm³, as reported by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . Its structure includes a hydroxyl group and ester functionality, making it polar yet moderately volatile. The compound’s InChIKey (JOSNYUDSMPILKL-UHFFFAOYSA-N) and NMR data (e.g., δ 1.21 ppm for nine equivalent methyl protons in a related diazo compound) are critical for identification and purity assessment .

Q. What spectroscopic methods are commonly employed to characterize Methyl 2-hydroxy-4,4-dimethylpentanoate, and what are the critical spectral markers?

- 1H/13C NMR : Key signals include methylene protons adjacent to the hydroxyl group (δ ~3.7–5.1 ppm) and quaternary carbons (δ ~28–39 ppm). For example, in a structurally similar compound, (Z)-methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate, the tert-butyl group appears at δ 1.21 ppm (1H NMR) and δ 28.5 ppm (13C NMR) .

- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated as 290.1505) confirms molecular formula and functional group integrity .

- IR : Hydroxyl stretches (~3200–3600 cm⁻¹) and ester carbonyl bands (~1700–1750 cm⁻¹) are diagnostic .

Q. What are the established synthetic protocols for Methyl 2-hydroxy-4,4-dimethylpentanoate, and what are their typical yields?

A common route involves esterification of 2-hydroxy-4,4-dimethylpentanoic acid with methanol under acid catalysis. Alternative methods include diazo coupling, as seen in the synthesis of (Z)-methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate, which achieved a 42% yield via a one-step procedure . Yields can vary with catalyst choice (e.g., H2SO4 vs. enzymatic catalysts) and reaction time.

Advanced Research Questions

Q. How can discrepancies in NMR data interpretation for Methyl 2-hydroxy-4,4-dimethylpentanoate derivatives be systematically resolved?

Contradictions in NMR assignments (e.g., overlapping signals for methyl/methylene groups) require:

- 2D NMR : HSQC and HMBC experiments to correlate protons with carbons and confirm connectivity .

- Database Cross-Referencing : Compare experimental data with PubChem or CAS entries (e.g., δ 76.3 ppm for benzyloxy carbons in related compounds) .

- Computational Validation : DFT calculations to predict chemical shifts and verify assignments .

Q. What strategies are effective in optimizing the reaction yield of Methyl 2-hydroxy-4,4-dimethylpentanoate under varying catalytic conditions?

- Catalyst Screening : Test Brønsted acids (e.g., H2SO4) vs. immobilized lipases for esterification efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance solubility of intermediates.

- In Situ Monitoring : Employ GC-MS or inline IR to track reaction progress and adjust parameters dynamically .

Q. How can biotransformation approaches be applied to modify the structure of Methyl 2-hydroxy-4,4-dimethylpentanoate for functional studies?

- Microbial Reduction : Use aerobic bacteria (e.g., Rhodococcus spp.) to reduce ester groups or introduce hydroxylation at specific positions, as demonstrated in hydroxychalcone biotransformation .

- Enzymatic Hydrolysis : Lipases or esterases can cleave the methyl ester to generate free acids for further derivatization .

- Engineered Pathways : Heterologous expression of biosynthetic genes (e.g., from Streptomyces) enables production of novel lipopeptide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.